molecular formula C13H13Br B12594528 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene CAS No. 648433-43-6

1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene

Cat. No.: B12594528
CAS No.: 648433-43-6
M. Wt: 249.15 g/mol
InChI Key: CDHBGDWVPYTRGO-UHFFFAOYSA-N
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Description

1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene is an organic compound with a unique structure that combines a benzene ring with a bromo substituent and a hept-1-en-5-yn-4-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of the hept-1-en-5-yn-4-yl group. The typical synthetic route involves:

    Bromination: The starting material, benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

    Alkylation: The bromobenzene is then subjected to alkylation with hept-1-en-5-yn-4-yl halide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (RO-).

    Addition Reactions: The alkyne group in the hept-1-en-5-yn-4-yl moiety can participate in addition reactions with hydrogen (H2), halogens (X2), or hydrogen halides (HX).

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Addition: Catalysts such as palladium (Pd) or platinum (Pt) in the presence of hydrogen gas for hydrogenation reactions.

Major Products:

    Substitution: Formation of phenol derivatives, amines, or ethers.

    Addition: Formation of alkenes or alkyl halides.

Scientific Research Applications

1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Bromo-4-(but-3-yn-1-yl)benzene
  • 1-Bromo-4-(hex-5-en-1-yloxy)benzene
  • 1-Bromo-4-(prop-1-en-2-yl)benzene

Comparison: 1-Bromo-4-(hept-1-en-5-yn-4-yl)benzene is unique due to its specific hept-1-en-5-yn-4-yl group, which imparts distinct reactivity and properties compared to similar compounds with different alkyl or alkenyl groups. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

648433-43-6

Molecular Formula

C13H13Br

Molecular Weight

249.15 g/mol

IUPAC Name

1-bromo-4-hept-1-en-5-yn-4-ylbenzene

InChI

InChI=1S/C13H13Br/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h3,7-11H,1,5H2,2H3

InChI Key

CDHBGDWVPYTRGO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

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